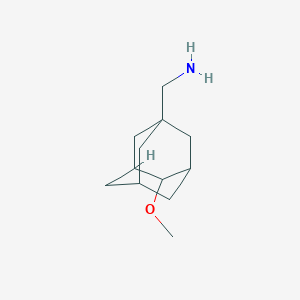

(4-Methoxyadamantan-1-YL)methanamine

描述

Structure

3D Structure

属性

分子式 |

C12H21NO |

|---|---|

分子量 |

195.30 g/mol |

IUPAC 名称 |

(4-methoxy-1-adamantyl)methanamine |

InChI |

InChI=1S/C12H21NO/c1-14-11-9-2-8-3-10(11)6-12(4-8,5-9)7-13/h8-11H,2-7,13H2,1H3 |

InChI 键 |

HQHATJRPHSWUDE-UHFFFAOYSA-N |

规范 SMILES |

COC1C2CC3CC1CC(C3)(C2)CN |

产品来源 |

United States |

Synthetic Methodologies for 4 Methoxyadamantan 1 Yl Methanamine and Analogous Adamantane Derivatives

Strategies for Adamantane (B196018) Core Construction and Framework Functionalization

The creation of the adamantane skeleton is the foundational step in synthesizing its derivatives. Methodologies range from building the cage structure from simpler cyclic or acyclic molecules to functionalizing the pre-formed hydrocarbon.

Total Synthesis Approaches to Adamantane Scaffolds from Acyclic and Bicyclic Precursors

The construction of the adamantane core from the ground up, known as total synthesis, offers a powerful way to introduce specific substitution patterns that are difficult to achieve by direct functionalization. nih.gov

One of the earliest approaches to a substituted adamantane scaffold began with simple acyclic starting materials, namely formaldehyde (B43269) and dimethyl malonate. nih.gov More common and effective strategies, however, utilize bicyclic precursors, which are structurally closer to the final tricyclic adamantane cage. Derivatives of bicyclo[3.3.1]nonane are particularly valuable intermediates. nih.govthieme-connect.com These precursors can be assembled from simpler monocyclic or acyclic compounds and then undergo intramolecular cyclization to form the third ring, completing the adamantane framework. nih.govrsc.org For instance, enamine condensation with an appropriate acrylate (B77674) can form a bicyclic intermediate that, upon intramolecular condensation, yields a 1,2-disubstituted adamantane derivative. nih.gov

| Precursor Type | Example Precursors | Resulting Structure |

| Acyclic | Formaldehyde, Dimethyl Malonate | Substituted Adamantane Scaffold nih.gov |

| Bicyclic | Bicyclo[3.3.1]nonane derivatives | Adamantane Core nih.gov |

| Bicyclic | 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one | Substituted Adamantanone ucla.edu |

These "bottom-up" approaches are crucial for accessing derivatives with substitution at the secondary (bridge) positions, such as the 4-position, which are less readily accessed through direct functionalization of adamantane itself. nih.govmdpi.com

Acid-Catalyzed Cyclization and Rearrangement Reactions in Adamantane Synthesis

A landmark achievement in adamantane chemistry was the development of an efficient synthesis via the acid-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor. nih.gov The most well-known of these methods, developed by Paul von Ragué Schleyer, uses endo-tetrahydrodicyclopentadiene, which is readily available from the hydrogenation of dicyclopentadiene. orgsyn.orgnih.govdrugfuture.com

In this process, a strong Lewis acid, such as aluminum chloride (AlCl₃), promotes a complex cascade of skeletal isomerizations. orgsyn.orgresearchgate.net The mechanism involves the formation of carbocation intermediates that undergo a series of 1,2-alkyl and hydride shifts. rsc.orgacs.org This rearrangement proceeds through numerous potential pathways, ultimately leading to the formation of the thermodynamically most stable C₁₀H₁₆ isomer, adamantane. researchgate.netacs.org The high stability of the adamantane cage, which is a strain-free diamondoid structure, is the driving force for the reaction. researchgate.net This method dramatically improved the accessibility of adamantane, paving the way for extensive research into its derivatives. nih.govwikipedia.org

Directed C-H Functionalization Methodologies for Adamantane Derivatization

Directly converting adamantane's C-H bonds into other functional groups is an attractive strategy that avoids lengthy multi-step syntheses. However, the high bond dissociation energies of adamantane's C-H bonds (approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary) present a significant challenge. nih.gov Overcoming this requires highly reactive intermediates, often generated through radical-based or photocatalytic methods. nih.gov

Modern C-H functionalization techniques often rely on photoredox catalysis, which can generate highly reactive species under mild conditions. nih.govnih.gov These methods can show excellent chemoselectivity for the tertiary (bridgehead) C-H bonds. chemrxiv.orgacs.org For example, using specific hydrogen atom transfer (HAT) catalysts, it is possible to selectively functionalize the strong 3° C-H bonds of adamantane even in the presence of other, weaker C-H bonds within the same molecule. chemrxiv.orgchemrxiv.org While these methods are powerful, they almost exclusively favor functionalization at the more reactive tertiary positions, and derivatization at the secondary positions remains a significant challenge that often cannot be solved by HAT catalysis. nih.govacs.org

| Method | Catalyst/Reagents | Selectivity | Description |

| Photocatalytic HAT | Quinuclidine-based catalyst, Photoredox catalyst | High for tertiary (3°) C-H bonds chemrxiv.orgchemrxiv.org | Generates a radical cation that selectively abstracts a hydrogen atom from the bridgehead position. chemrxiv.org |

| Pyrylium Photocatalysis | Pyrylium photocatalyst, Radical acceptor | Exclusive for tertiary (3°) C-H bonds nih.gov | Involves photooxidation of the diamondoid, deprotonation, and subsequent C-C bond formation. nih.gov |

| Radical-based Reactions | Peroxides, Photoexcited ketones | Prefers tertiary (3°) C-H bonds nih.gov | Utilizes high-energy, oxygen-centered radicals to abstract hydrogen atoms from the adamantane core. nih.gov |

Regioselective Introduction of Methoxy (B1213986) Functionality onto the Adamantane System

To synthesize (4-Methoxyadamantan-1-YL)methanamine, a methoxy group must be installed at a secondary carbon (C4) and a methanamine group at a tertiary carbon (C1). This requires precise control over the regioselectivity of the functionalization reactions.

Synthetic Routes to Methoxyadamantane Intermediates

The introduction of a methoxy group onto the adamantane skeleton can be achieved through various standard etherification methods, typically starting from an adamantanol precursor. The synthesis of 1-adamantanol (B105290) (a bridgehead alcohol) is straightforward and can be accomplished by the hydrolysis of 1-bromoadamantane (B121549) or the direct oxidation of adamantane. wikipedia.orgorgsyn.org This 1-adamantanol can then be converted to 1-methoxyadamantane (B123545) via intermolecular dehydration with methanol (B129727) in the presence of a suitable catalyst. researchgate.netresearchgate.net

Synthesizing an intermediate for a 4-methoxy derivative is more complex due to the lower reactivity of the secondary positions. A common strategy to access secondary-substituted adamantanes is to start with adamantanone (2-adamantanone). wikipedia.orggoogle.com Adamantanone can be prepared through the sulfuric acid-catalyzed oxidation of adamantane, which proceeds via rearrangement and oxidation of a 1-hydroxyadamantane intermediate. researchgate.net The ketone at the C2 position (equivalent to C4) can then be reduced to the corresponding alcohol, 2-adamantanol. This secondary alcohol serves as the key precursor, which can then be alkylated using a methylating agent under appropriate conditions (e.g., Williamson ether synthesis) to yield 2-methoxyadamantane (B15285362) (or 4-methoxyadamantane).

Control of Substitution Pattern for 4-Methoxy-adamantane Derivatives

Controlling the substitution pattern to achieve a 4-methoxy derivative is the central challenge. As noted, direct functionalization of adamantane overwhelmingly favors the four equivalent tertiary bridgehead positions (1, 3, 5, and 7). nih.govacs.org Therefore, achieving substitution at a secondary position like C4 necessitates a more nuanced approach than simple electrophilic or radical substitution on the parent hydrocarbon.

Strategies to overcome this inherent regioselectivity include:

Synthesis from Pre-functionalized Intermediates: As described above, the most reliable route involves starting with a precursor that already has a functional group at the desired secondary position. The synthesis of adamantanone provides a carbonyl handle at the C2/C4 position, which can be manipulated to install the desired methoxy group. google.comresearchgate.net

Rearrangement of Functionalized Precursors: Another advanced strategy involves the rearrangement of related polycyclic frameworks. For example, 4-protoadamantanone is a versatile intermediate that can be used to synthesize various 1,2- and 2,4-disubstituted adamantanes. orgsyn.org Such rearrangements allow for the installation of functional groups in patterns not easily accessible otherwise.

Directed C-H Functionalization: While challenging, it is sometimes possible to use a directing group already present on the adamantane core to guide a C-H activation catalyst to a specific nearby position. For example, a substituent at the C1 position could potentially direct functionalization to the adjacent C2 position. nih.gov

For a target like this compound, a plausible synthetic sequence would involve first securing the challenging 4-methoxy substitution pattern, likely via an adamantanone-based route. The resulting 4-methoxyadamantane could then be functionalized at a remaining bridgehead position to introduce the methanamine group or a precursor to it.

Integration and Transformation of the Methanamine Moiety in Adamantane Derivatives

The incorporation of a methanamine group (—CH₂NH₂) onto an adamantane core can be achieved through various synthetic routes, broadly categorized into direct functionalization of the adamantane C-H bonds, conversion of pre-functionalized adamantane precursors, and multicomponent reactions that build the functionalized side chain in a single operation.

Directly converting a C-H bond on the adamantane scaffold to a C-N or C-C bond represents the most atom-economical approach. While direct amination of an unactivated C(sp³)-H bond is challenging, significant progress has been made using photocatalytic and metal-catalyzed methods.

A more versatile strategy is direct C-H aminoalkylation, which forms a C-C bond and introduces a protected amine simultaneously. nih.gov Recent developments in photoredox catalysis have enabled the direct aminoalkylation of adamantane's strong tertiary C-H bonds. acs.org Using light-activated hydrogen atom transfer (HAT) catalysts, an adamantyl radical can be generated and subsequently added to an imine derivative, yielding the desired aminoalkylated product after reduction. nih.govrsc.org This method is notable for its broad substrate scope and tolerance of various functional groups. nih.gov

Classical approaches often rely on pre-activated adamantanes. For instance, the direct amination of 1-bromoadamantane with various amines provides a straightforward route to N-substituted adamantylamines. documentsdelivered.com Furthermore, palladium-catalyzed amination reactions have been successfully applied to couple adamantane-containing amines with aryl halides, demonstrating the utility of this scaffold in cross-coupling chemistry. nih.gov

| Method | Adamantane Substrate | Reagents | Key Features |

| Photocatalytic Aminoalkylation | Adamantane | Imine/Hydrazone, H-atom Transfer Catalyst (e.g., quinone PT), Light (456 nm) | Direct C-H functionalization; Forms C-C and C-N bonds simultaneously. nih.gov |

| Rh-catalyzed Amination | Adamantane Derivative | Rh catalyst, Amine source | Intramolecular C(sp³)-H amination has been demonstrated. researchgate.net |

| Nucleophilic Substitution | 1-Bromoadamantane | Primary/Secondary Amine | A classical, direct method for preparing N-substituted adamantylamines. documentsdelivered.com |

The conversion of existing functional groups on the adamantane scaffold is a robust and widely used strategy. The Ritter reaction is a powerful method for synthesizing N-alkyl amides, which can then be hydrolyzed to the corresponding amines. nih.gov This reaction typically involves treating a tertiary alcohol (like adamantan-1-ol) or its corresponding halide with a nitrile in the presence of a strong acid. researchgate.netresearchgate.net The resulting N-(adamantan-1-yl)amide can be hydrolyzed to yield the primary amine, amantadine. nih.gov To obtain an adamantylmethanamine, this sequence would start from 1-adamantylmethanol or its derivatives.

Other precursor-based routes include:

Reduction of Amides: Adamantane-1-carboxylic acid can be converted to its corresponding amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 1-adamantylmethanamine.

Reduction of Nitriles: Conversion of a hydroxymethyl or halomethyl group at the bridgehead position to a nitrile, followed by reduction, also affords the target methanamine.

Reductive Amination: Adamantane-1-carboxaldehyde can undergo reductive amination with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form the corresponding adamantylmethanamine.

| Precursor | Key Transformation(s) | Reagents | Product Type |

| Adamantan-1-ol | 1. Ritter Reaction2. Amide Hydrolysis | 1. Nitrile (e.g., CH₃CN), H₂SO₄2. H₃O⁺/OH⁻ | Adamantylamine |

| Adamantane-1-carboxylic acid | 1. Amide formation2. Reduction | 1. SOCl₂, NH₃2. LiAlH₄ | Adamantylmethanamine |

| Adamantane-1-carboxaldehyde | Reductive Amination | NH₃, H₂, Pd/C or NaBH₃CN | Adamantylmethanamine |

| 1-Bromoadamantane | 1. Cyanation2. Nitrile Reduction | 1. NaCN2. LiAlH₄ or H₂, Raney Ni | Adamantylmethanamine |

Multicomponent reactions (MCRs) offer a highly efficient means of generating molecular complexity from simple starting materials in a single synthetic operation. nih.gov For the synthesis of functionalized adamantylmethanamines, MCRs such as the Petasis (borono-Mannich) and Ugi reactions are particularly relevant.

Petasis Reaction: This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid. An adamantane-containing amine could react with formaldehyde and a boronic acid to yield a functionalized N-substituted adamantylamine. Conversely, an adamantane aldehyde could be used to generate diverse adamantylmethanamine derivatives. nih.gov

Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using an adamantane-based component (e.g., 1-adamantyl isocyanide or adamantane-1-carboxaldehyde), highly substituted α-acetamido carboxamides containing the adamantane scaffold can be synthesized rapidly. These products can serve as precursors to more complex amine derivatives.

Cascade reactions, where a sequence of intramolecular reactions is triggered by a single event, can also be employed to construct complex adamantane derivatives from simpler, often acyclic or monocyclic, precursors. mdpi.comdntb.gov.ua

Design and Implementation of Convergent and Divergent Synthetic Routes to this compound

The synthesis of a specifically substituted derivative like this compound requires careful strategic planning. Both convergent and divergent approaches can be envisioned, each with distinct advantages.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a plausible convergent route would involve the synthesis of a pre-functionalized 4-methoxyadamantane-1-carboxylic acid or a related synthon. This intermediate already contains the required methoxy group at the C4 position. The methanamine moiety could then be installed in the final steps, for example, by converting the carboxylic acid to an amide followed by reduction. This approach is often efficient and allows for late-stage introduction of the amine functionality. researchgate.net

Divergent Synthesis: A divergent approach begins with a common, centrally located starting material that is elaborated through different reaction pathways to yield a library of related compounds. arkat-usa.org For the target molecule, a suitable starting material could be adamantan-1-ol-4-one. From this common intermediate, various analogs can be synthesized.

Path A (Synthesis of Target): The ketone at C4 could be reduced to a hydroxyl group, which is then methylated to form the methoxy ether. The tertiary alcohol at C1 could be converted to a carboxylic acid (e.g., via a Koch-Haaf reaction), followed by conversion to the methanamine group as described previously.

Path B (Synthesis of Analogs): The ketone at C4 could be used in reductive amination reactions to produce 4-amino analogs. The alcohol at C1 could be converted into other functional groups.

This divergent strategy is highly valuable for structure-activity relationship (SAR) studies, as it allows for the efficient generation of a wide range of derivatives from a single precursor. nih.gov

Chemical Reactivity and Reaction Mechanisms of 4 Methoxyadamantan 1 Yl Methanamine

Reactivity Profile of the Substituted Adamantane (B196018) Skeleton

The adamantane molecule, the simplest diamondoid, possesses a unique cage-like structure of Td symmetry with four equivalent tertiary bridgehead positions and six equivalent secondary methylene (B1212753) bridge positions. nih.gov This rigid and thermodynamically stable framework exhibits distinct reactivity patterns, often involving carbocation or radical intermediates that benefit from the unique stability of the cage structure. nih.govresearchgate.net

Investigation of Bridged Cycloalkane Reactivity and Selectivity in Functionalization

The functionalization of adamantane and other bridged cycloalkanes is a subject of significant synthetic interest. nih.govnih.gov The reactivity of the C-H bonds in adamantane is not uniform; the tertiary bridgehead C-H bonds are generally more reactive towards functionalization than the secondary methylene C-H bonds. nih.gov This selectivity is often exploited in synthetic strategies.

Functionalization can proceed through various mechanisms, including C–H bond insertion by carbenes and nitrenes, which allows for the rapid construction of complex bridged polycyclic systems. nih.govbeilstein-journals.org However, achieving high selectivity for functionalization at specific remote positions in bridged systems can be challenging due to the potential for strained bicyclic intermediates. nih.gov The construction of the adamantane core from simpler cyclic or acyclic precursors is an alternative strategy to access specifically substituted derivatives that may be difficult to obtain through direct functionalization of the parent hydrocarbon. nih.gov The rigid geometry of the adamantane cage can also lead to unusual reactivity patterns and steric effects that deviate from general chemical reactivity. researchgate.net

Table 1: Comparison of Reactivity at Bridgehead vs. Bridge Positions in Adamantane

| Position | Relative Reactivity | Common Intermediates | Factors Favoring Reaction |

|---|---|---|---|

| Bridgehead (Tertiary) | Higher | Carbocations, Radicals | Stability of the resulting intermediate |

| Bridge (Secondary) | Lower | Radicals | Less sterically hindered for some reagents |

Radical-Mediated Transformations Involving Adamantyl Radicals

Adamantane is a frequent subject in studies of radical chemistry due to the stability of the corresponding adamantyl radicals. nih.govresearchgate.net The 1-adamantyl radical (a tertiary radical at a bridgehead position) is particularly stable. These radicals can be generated through various methods, including hydrogen atom abstraction. nih.gov

Once formed, adamantyl radicals participate in a wide range of transformations. They can be trapped by radical acceptors to form new C-C bonds, such as in Giese-type additions to electron-deficient alkenes. nih.gov They can also undergo carbonylative transformations by reacting with carbon monoxide to form acyl radicals, which can then be converted into carboxylic acids, esters, or amides. nih.gov Furthermore, adamantyl radicals can be involved in arylative transformations and can be trapped by species like protonated pyridinium (B92312) ions. nih.govrsc.org The 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals, making its reactions with electron-poor substrates particularly rapid. rsc.org This heightened nucleophilicity is linked to the stability of the 1-adamantyl cation. rsc.org

Influence of the Methoxy (B1213986) Substituent on Molecular Reactivity and Electronic Properties

The presence of a methoxy group at the 4-position of the adamantane skeleton in (4-Methoxyadamantan-1-YL)methanamine is expected to exert a significant electronic influence on the reactivity of the cage. Methoxy groups are generally electron-donating through resonance and electron-withdrawing through induction. In the context of the adamantane framework, where conjugation is absent, the inductive effect is likely to be more pronounced.

Mechanistic Studies of Amine-Centered Reactions and Derivatizations

The primary amine group of the methanamine moiety is the main site of nucleophilic reactivity in this compound.

Nucleophilic Character and Reactivity of the Methanamine Moiety

Amines are nucleophiles due to the lone pair of electrons on the nitrogen atom. ncert.nic.in Methylamine (B109427) is considered a good, unhindered nucleophile. wikipedia.org The nucleophilicity of amines generally increases with basicity, following the trend of ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com This is because alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it more nucleophilic. quora.com

The methanamine group in the target molecule will readily react with electrophiles. Common reactions for primary amines include reactions with phosgene, carbon disulfide, chloroform, and ethylene (B1197577) oxide. wikipedia.org The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. ncert.nic.in The reaction of the amine is also central to processes like the Eschweiler-Clarke methylation, which converts primary amines to tertiary amines using formic acid and formaldehyde (B43269). mdpi.com Theoretical studies on the gas-phase reactions of methylamine have provided detailed mechanistic insights into its interactions with various species. nih.govacs.org

Table 2: General Reactivity of Primary Amines

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acylation | Acid Chloride, Anhydride | Amide |

| Reaction with Aldehydes/Ketones | Formaldehyde | Imine (initially), further reaction possible |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt |

Amidations and Other Transformations at the Amine Nitrogen

A key reaction of primary amines is acylation to form amides. ncert.nic.in This nucleophilic substitution reaction typically involves reacting the amine with an acid chloride, anhydride, or ester. ncert.nic.in The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. ncert.nic.in A study involving the reaction of (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate to form the corresponding amide has been reported. researchgate.net

Oxidative amidation methods provide an alternative route to amides directly from aldehydes and amines, often using a metal catalyst and an oxidant. organic-chemistry.org These methods are advantageous as they can be more direct and atom-economical. The formation of amides is a crucial transformation in medicinal chemistry, and the adamantane moiety is often incorporated to enhance the lipophilicity and pharmacokinetic properties of drug molecules. nih.gov

Stereochemical Implications in Reactions Involving the Adamantane and Methanamine Substructures

The rigid, cage-like structure of the adamantane core in this compound profoundly influences the stereochemical outcome of chemical reactions. The inherent chirality of 1,2-disubstituted adamantane derivatives means that reactions at or near the stereogenic centers can lead to the formation of specific stereoisomers. nih.gov

Reactions involving the methanamine side chain are subject to steric hindrance from the bulky adamantyl group. This steric congestion dictates the approach of reagents, often leading to high diastereoselectivity. For instance, in reactions where the amine nitrogen acts as a nucleophile, the adamantane cage can effectively shield one face of the reaction center, favoring the formation of one diastereomer over the other. The specific stereochemical outcome will depend on the nature of the electrophile and the reaction conditions.

Furthermore, the adamantane skeleton itself can be a site of reaction, typically proceeding through radical or carbocationic intermediates. nih.gov The formation of a carbocation at a bridgehead position of the adamantane cage is a well-established phenomenon in adamantane chemistry. nih.gov In the case of this compound, the formation of a carbocation at the C1 position would be stabilized by the electron-donating methoxy group at the C4 position through the cage structure. Subsequent nucleophilic attack on this carbocation would be influenced by the steric bulk of the existing substituents, potentially leading to a preferred stereochemical outcome.

The table below summarizes the potential stereochemical implications in reactions involving the key substructures of this compound.

| Substructure | Reaction Type | Stereochemical Implication | Influencing Factors |

| Methanamine | Nucleophilic addition | Diastereoselectivity | Steric hindrance from the adamantane cage, nature of the electrophile, solvent effects. |

| Acylation | Potential for atropisomerism in bulky derivatives | Rotational barrier around the N-C(acyl) bond influenced by the adamantane group. | |

| Adamantane | Electrophilic substitution | Regio- and stereoselectivity | Directing effects of the methoxy and methanamine groups, stability of carbocation intermediates. |

| Radical functionalization | Regioselectivity | Stability of the resulting adamantyl radical, steric accessibility of C-H bonds. |

Elucidation of Reaction Intermediates and Transition States in Synthetic Pathways

A common strategy for the synthesis of 1-substituted adamantane derivatives involves the generation of a stable 1-adamantyl cation. nih.gov This carbocation is a key intermediate that can be trapped by a variety of nucleophiles. In the synthesis of this compound, a precursor bearing a suitable leaving group at the 1-position of the 4-methoxyadamantane core would likely proceed through such a cationic intermediate. The presence of the electron-donating methoxy group at the 4-position would further stabilize this bridgehead carbocation, facilitating its formation.

Computational studies on the adamantane cation have provided insights into its electronic structure and fragmentation dynamics, which can be extrapolated to substituted derivatives. researchgate.net The transition states in reactions involving the formation and quenching of the 1-adamantyl cation are influenced by the solvent and the nature of the nucleophile. For instance, a more nucleophilic species will lead to an earlier transition state with less carbocationic character.

Radical intermediates also play a significant role in the functionalization of the adamantane cage. nih.gov Direct C-H functionalization of adamantane often proceeds via a tertiary adamantyl radical, which is relatively stable. In the context of this compound, radical abstraction of a hydrogen atom from the adamantane skeleton would preferentially occur at a tertiary position if available and not sterically hindered. The transition state for this hydrogen atom transfer (HAT) is influenced by polar effects, with electrophilic radicals favoring abstraction from the more electron-rich C-H bonds. nih.gov

The table below outlines the key reaction intermediates and the nature of their associated transition states in the synthetic pathways related to this compound.

| Intermediate | Precursor Reaction | Nature of Transition State | Factors Affecting Stability |

| 1-Adamantyl Cation | Solvolysis of 1-haloadamantane derivative | Early or late, depending on nucleophile strength | Stabilization by the 4-methoxy group, hyperconjugation. |

| Adamantyl Radical | Radical C-H abstraction | Polarity-matched for efficient HAT | Steric accessibility of C-H bonds, bond dissociation energies. |

| Iminium Ion | Reaction of the amine with a carbonyl compound | Planar geometry at the iminium carbon | Electronic effects of the adamantyl and carbonyl substituents. |

| Acyl Nitrene (in Curtius/Schmidt type reactions) | Rearrangement of an acyl azide | Concerted migration of the adamantyl group | Electronic aptitude of the adamantyl group for migration. |

Computational Chemistry Applications in Understanding 4 Methoxyadamantan 1 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular structure, energy, and reactivity descriptors.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgtaylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. jocpr.com A smaller gap generally implies higher reactivity.

For (4-Methoxyadamantan-1-YL)methanamine, the presence of the electron-donating methoxy (B1213986) (-OCH₃) and methanamine (-CH₂NH₂) groups is expected to influence the FMOs. researchgate.net Specifically, the lone pairs on the oxygen and nitrogen atoms can raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap compared to unsubstituted adamantane (B196018). researchgate.netnih.gov DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions.

Studies on related adamantane derivatives show that functionalization significantly alters electronic properties. researchgate.netnih.gov For instance, amine functionalization can affect HOMO energies through the influence of the nitrogen lone pair. researchgate.net The C/H ratio and the HOMO-LUMO gap have been identified as descriptors for properties like the volumetric net heat of combustion in adamantane derivatives used as high-energy-density fuels. doi.org DFT calculations using functionals like B3LYP are reliable for predicting these energetic properties in adamantane systems. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table presents illustrative data based on trends observed in related adamantane derivatives.

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -6.95 | Indicates electron-donating capability |

| LUMO Energy | 2.15 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.10 | Predicts chemical reactivity and stability |

| Ionization Potential | 6.95 | Energy required to remove an electron |

| Electron Affinity | -2.15 | Energy released when an electron is added |

Theoretical Prediction of Reaction Pathways and Energy Landscapes

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the theoretical prediction of reaction pathways, the identification of transition states, and the calculation of activation energies. acs.org By modeling the interaction of this compound with various reactants, researchers can predict its likely reaction mechanisms.

For example, in the hydroxylation of adamantane, DFT studies have shown that the reaction proceeds via a hydrogen atom abstraction followed by an oxygen rebound step. acs.org The calculations successfully predicted the regioselectivity of the reaction, with the activation energy for abstracting a tertiary hydrogen being lower than that for a secondary hydrogen, which aligns with experimental results. acs.org

A similar approach can be applied to this compound to explore its reactivity, such as N-acylation or reactions at the adamantane cage. Computational modeling can determine the most favorable sites for electrophilic or nucleophilic attack and calculate the energy barriers for different potential pathways, providing a detailed understanding of the molecule's chemical behavior.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table outlines a simplified, hypothetical reaction coordinate, demonstrating how DFT can be used to map energy landscapes.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Energy barrier for the first step |

| 3 | Intermediate | -5.4 | A stable intermediate species |

| 4 | Transition State 2 | +10.8 | Energy barrier for the second step |

| 5 | Products | -20.1 | Final products of the reaction |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govnih.gov

Furthermore, MD simulations can model intermolecular interactions in condensed phases. mdpi.com By simulating a system containing multiple molecules of this compound, one can study how they pack in a solid state or aggregate in solution. These simulations can identify and quantify non-covalent interactions like hydrogen bonds (e.g., between the amine group of one molecule and the methoxy oxygen of another), and van der Waals forces, which are critical for determining bulk material properties. nih.govaps.org

Table 3: Key Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Potential Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | N-H (donor), N (acceptor), O (acceptor) | Dictates crystal packing and solubility |

| van der Waals | Adamantane cage, alkyl groups | Contributes to overall cohesion and lipophilicity |

| Dipole-Dipole | C-O and C-N bonds | Influences molecular orientation and bulk polarity |

Quantum Chemical Modeling of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental spectra and confirming molecular structures. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. mdpi.comnih.gov For this compound, theoretical NMR spectra can help assign the signals of the numerous protons and carbons in its complex structure, which can be challenging to achieve solely through experimental means.

Similarly, the vibrational frequencies and intensities of Infrared (IR) spectra can be computed. aip.orgrsc.org Adamantane and its derivatives have been the subject of numerous spectroscopic studies. researchgate.netnih.gov Calculated IR spectra can help identify the characteristic vibrational modes associated with the adamantane cage, as well as the stretching and bending modes of the methoxy and methanamine functional groups. Comparing the computed spectrum with the experimental one can confirm the presence of these groups and provide information about the molecule's conformation. rsc.org

Table 4: Illustrative Comparison of Calculated vs. Experimental IR Frequencies This table presents hypothetical data to illustrate the correlation between theoretical and experimental spectroscopy.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | -NH₂ | 3350, 3280 | 3345, 3275 |

| C-H Stretch (sp³) | Adamantane, -CH₂-, -CH₃ | 2950 - 2850 | 2945 - 2845 |

| C-O Stretch | Methoxy | 1105 | 1100 |

| N-H Bend | -NH₂ | 1620 | 1615 |

Computational Exploration of Chirality and Stereoselectivity in Adamantane Derivatives

The adamantane cage itself is achiral, possessing a high degree of symmetry (Td point group). stackexchange.com However, appropriate substitution can create chiral centers, leading to stereoisomers. In this compound, the adamantane cage has a plane of symmetry passing through the C1 and C4 positions, making this specific compound achiral.

Nonetheless, many adamantane derivatives are chiral, and computational chemistry is invaluable for studying their stereochemical properties. mdpi.com For reactions that create new stereocenters on an adamantane scaffold, computational methods can be used to explore the stereoselectivity. wikipedia.org This involves calculating the energy profiles for the reaction pathways leading to different stereoisomers (enantiomers or diastereomers). rsc.org

By modeling the transition states for each pathway, chemists can predict which stereoisomer is likely to be the major product. nih.gov These calculations consider steric hindrance and electronic effects that favor one approach of a reactant over another. This predictive power is essential in the design of stereoselective syntheses, which are critical in fields like medicinal chemistry where different stereoisomers can have vastly different biological activities. rsc.org

Table 5: Computational Approaches to Studying Stereoselectivity

| Computational Method | Application | Information Gained |

| DFT Transition State Search | Modeling reaction mechanisms | Activation energies for pathways to different stereoisomers |

| Molecular Dynamics | Simulating chiral catalyst-substrate interactions | Understanding the origin of enantioselectivity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions | Identifying key interactions that control stereochemical outcome |

| Circular Dichroism (CD) Spectroscopy Simulation | Predicting chiroptical properties | Correlating calculated spectra with experimental data to assign absolute configuration |

Advanced Chemical Applications of 4 Methoxyadamantan 1 Yl Methanamine in Organic Synthesis and Materials Science Research

Utilization of (4-Methoxyadamantan-1-YL)methanamine as a Key Building Block in Complex Molecular Synthesis

The unique structural features of this compound make it an exemplary starting material for the synthesis of complex molecular architectures. The rigid adamantane (B196018) cage provides a predictable and stable framework, while the aminomethyl and methoxy (B1213986) groups offer orthogonal points for chemical modification.

Precursor in Multicomponent and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules, often starting from a common core. beilstein-journals.orgnih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valuable tools in DOS. nih.gov The primary amine functionality of this compound makes it an ideal nucleophilic component for a variety of MCRs.

By incorporating this adamantane derivative into MCRs such as the Ugi or Passerini reactions, chemists can rapidly introduce the bulky, lipophilic, and conformationally restricted adamantane cage into a wide array of molecular scaffolds. This approach is highly efficient for creating libraries of novel compounds for high-throughput screening in drug discovery and materials science. nih.gov The adamantane moiety can significantly influence the pharmacological properties of a molecule by enhancing its bioavailability and modulating its interaction with biological targets. researchgate.net

| Reaction Name | Other Components | Resulting Scaffold | Key Advantage of Adamantane Moiety |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Introduces significant steric bulk and lipophilicity, influencing molecular conformation. |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid (forms α-acyloxy carboxamide) | α-Acyloxy Carboxamide | Provides a rigid 3D framework, potentially enhancing binding affinity to targets. |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound | Creates compounds with a well-defined spatial arrangement of functional groups. |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Amino Nitrile / α-Amino Acid | Facilitates the synthesis of unnatural amino acids with unique steric properties. |

Role as a Rigid Scaffold for the Development of Bifunctional Compounds

The adamantane skeleton is frequently employed as a building block when rigidity, steric bulk, or lipophilicity is required. mdpi.com The defined, unchanging geometry of the this compound core is particularly advantageous for constructing bifunctional or multifunctional molecules. The bridgehead positions of the adamantane cage allow for the precise spatial orientation of different functional groups, minimizing conformational ambiguity.

In this compound, the 1-aminomethyl and 4-methoxy groups serve as distinct anchor points. For instance, the amine can be functionalized with a pharmacophore or a targeting ligand, while the methoxy group (or a derivative at the 4-position) could be attached to a reporter group, a solubilizing moiety, or a second active component. This precise spatial control is critical in the design of molecules for applications such as targeted drug delivery, molecular probes, and multifunctional materials.

| Bifunctional Class | Function 1 (e.g., via Amine) | Function 2 (e.g., via Methoxy/Cage) | Role of Adamantane Scaffold |

|---|---|---|---|

| Targeted Drug Conjugates | Linkage to a targeting peptide or antibody | Attachment of a cytotoxic drug | Provides a stable, rigid linker ensuring proper spatial separation of the two moieties. |

| Molecular Probes | Binding site for a specific biomolecule | Fluorescent or radioactive label | Orients the binding and reporting groups in a fixed geometry for reliable signaling. |

| Bifunctional Catalysts | Acidic or basic catalytic site | Metal-coordinating ligand | Holds two different catalytic centers at a precise distance to facilitate cooperative catalysis. |

| Self-Assembling Materials | Hydrogen bonding donor/acceptor | Hydrophobic recognition unit | Directs the formation of ordered supramolecular structures through specific interactions. |

Exploration in Ligand Design and Catalysis Research

The unique stereoelectronic properties of the adamantane group have made it a cornerstone in the development of high-performance ligands for transition metal catalysis. researchgate.net Derivatives like this compound provide a versatile platform for creating novel ligands with tailored properties.

Development of Adamantane-Based Ligands for Transition Metal-Catalyzed Reactions

Adamantane-containing ligands are prized for several key features they impart to a metal center: significant steric bulk, strong electron-donating character, and high stability. researchgate.netuq.edu.au The aminomethyl group in this compound can be readily converted into a variety of coordinating groups, most notably phosphines, which are crucial in cross-coupling reactions.

The steric bulk of the adamantyl group, often quantified by a large Tolman cone angle in phosphine (B1218219) ligands, is critical for creating a sterically hindered environment around the metal. sinocompound.com This bulk can promote the reductive elimination step in catalytic cycles and stabilize low-coordinate, highly reactive metal species. Furthermore, the electron-rich nature of the alkyl adamantane cage enhances the electron density on the metal, facilitating the initial oxidative addition step, particularly with challenging substrates like aryl chlorides. uq.edu.au The methoxy substituent on the adamantane core of the title compound can further modulate these electronic properties.

| Ligand Type | Example Ligand | Tolman Cone Angle (θ) | Key Catalytic Advantages |

|---|---|---|---|

| Adamantyl Phosphine | Di(1-adamantyl)-n-butylphosphine (BuPAd₂) | 177° | High activity, stability, promotes coupling of unreactive substrates. uq.edu.au |

| Adamantyl Phosphine | Tri(1-adamantyl)phosphine (PAd₃) | Not precisely defined, but very large | Exceptional electron-releasing character and chemical stability. princeton.eduacs.org |

| tert-Butyl Phosphine | Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182° | Very bulky and electron-rich, but can be prone to C-H activation. |

| Cyclohexyl Phosphine | Tricyclohexylphosphine (PCy₃) | 170° | Good balance of steric bulk and electron-donating ability. |

Contribution to the Design of Novel Catalytic Systems

The incorporation of ligands derived from this compound can lead to novel catalytic systems with superior performance. The inherent rigidity and chemical stability of the adamantane cage can protect the ligand from degradation pathways that often plague other bulky alkylphosphines, such as β-hydride elimination or P-C bond scission. princeton.edu This robustness translates to longer catalyst lifetimes and higher turnover numbers.

Research has shown that adamantyl-containing ligands are highly effective in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. sinocompound.comresearchgate.net The combination of steric hindrance and strong electron donation from adamantyl phosphines allows these catalytic systems to activate typically unreactive or sterically demanding substrates under milder conditions. uq.edu.au The aminomethyl group of this compound can also be used to create bidentate or pincer ligands, where the adamantane unit acts as a rigid backbone to enforce a specific coordination geometry, leading to enhanced selectivity in asymmetric catalysis. researchgate.net

Integration into Supramolecular Assemblies and Ordered Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. The adamantane moiety is a premier building block in this field due to its well-defined shape, rigidity, and strong hydrophobic interactions, which make it an ideal "guest" for various molecular "hosts." nih.gov

This compound is perfectly suited for constructing such assemblies. The adamantane cage itself serves as a powerful recognition motif, fitting snugly into the cavities of host molecules like cyclodextrins and cucurbiturils with high association constants. nih.gov This predictable host-guest interaction is a cornerstone of "molecular recognition" and can be used to drive the self-assembly of complex architectures.

The aminomethyl and methoxy groups provide additional sites for directing assembly through hydrogen bonding, metal coordination, or covalent linkages. For example, adamantane derivatives have been used as tectons (building blocks) for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.org By combining the directional bonding of metal-ligand coordination with the host-guest recognition of the adamantane core, researchers can create highly ordered, porous materials with potential applications in gas storage, separation, and catalysis.

| Host Molecule | Cavity Type | Driving Force for Binding | Association Constant (Ka) with Adamantane | Potential Application |

|---|---|---|---|---|

| β-Cyclodextrin | Hydrophobic cone | Hydrophobic effect, van der Waals forces | 10³–10⁵ M⁻¹ | Drug delivery, catalyst recovery, molecular sensors. nih.gov |

| Cucurbit uril | Hydrophobic barrel with polar portals | Hydrophobic effect, ion-dipole interactions | ~10¹² M⁻¹ | High-affinity molecular recognition, stimuli-responsive materials. |

| Calix researchgate.netarene | Hydrophobic basket | Hydrophobic effect, CH-π interactions | Variable, depends on functionalization | Ion transport, enzyme mimics, molecular capsules. |

| Self-Assembled Cages | Defined internal cavity | Metal-ligand coordination, hydrogen bonds | High, system-dependent | Guest encapsulation, reaction nanoreactors, controlled release. |

Potential in Polymer Chemistry and Advanced Materials Development

The unique structural architecture of this compound, which combines a rigid, bulky adamantane core with reactive methanamine and methoxy functional groups, suggests significant potential for its application in the fields of polymer chemistry and the development of advanced materials. While specific research on the polymerization of this exact molecule is not extensively documented, its potential can be inferred from the well-established properties of other adamantane derivatives and the known reactivity of its functional moieties.

The incorporation of the adamantane cage into polymer backbones or as pendant groups is known to impart a range of desirable properties. wikipedia.org The inherent rigidity and bulkiness of the adamantane structure can significantly enhance the thermal stability and glass transition temperature (Tg) of polymers. usm.edu This is attributed to the restriction of polymer chain mobility. researchgate.net Polymers containing adamantane often exhibit improved mechanical properties, such as increased stiffness and hardness. usm.edu Furthermore, the introduction of adamantane can enhance the solubility of polymers in organic solvents, which is a crucial factor for processability. usm.edu Adamantane-containing polymers have also found applications as high-performance materials, including in coatings for touchscreens and in the formulation of thermally stable lubricants. wikipedia.org

The primary amine of the methanamine group in this compound serves as a versatile reactive site for polymerization. This functionality allows the compound to act as a monomer in the synthesis of various high-performance polymers, such as polyamides and polyimides, through reactions with diacids or dianhydrides. rsc.org These classes of polymers are renowned for their exceptional thermal and chemical resistance. The amine group can also be utilized in the curing of epoxy resins, where it would be covalently integrated into the crosslinked network, potentially enhancing the thermal and mechanical robustness of the resulting thermoset material.

The combination of these structural features in this compound suggests its potential for creating a new generation of advanced materials. Polymers derived from this compound could exhibit a unique combination of high thermal stability, excellent mechanical strength, and tailored solubility and processing characteristics. Such materials could be suitable for a range of demanding applications, including as components in aerospace engineering, as high-performance coatings, and in the fabrication of advanced composites. Further research into the polymerization behavior of this compound and the characterization of the resulting polymers is warranted to fully explore its potential in materials science.

Table 1: Anticipated Improvements in Polymer Properties by Incorporating this compound

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Significant Increase | The rigid adamantane core restricts chain motion and provides high thermal mass. usm.edu |

| Glass Transition Temperature (Tg) | Increased | The bulky nature of the adamantane cage hinders the movement of polymer chains. usm.edu |

| Mechanical Strength | Improved Hardness and Stiffness | The rigid, diamond-like structure of adamantane contributes to a more robust polymer matrix. researchgate.net |

| Solubility | Enhanced in Organic Solvents | The hydrocarbon nature of the adamantane moiety can improve compatibility with various solvents. usm.edu |

| Chemical Resistance | Potentially High | The stable adamantane structure and the formation of robust polymer networks (e.g., polyimides) can lead to high chemical resistance. |

常见问题

Basic: What are the established synthetic routes for (4-Methoxyadamantan-1-YL)methanamine, and which reaction conditions are critical for optimizing yield?

Answer:

The synthesis of adamantane derivatives like this compound typically involves functionalizing the adamantane core via Friedel-Crafts alkylation or nucleophilic substitution. For example, adamantanol derivatives can react with methoxy-substituted aromatic compounds under acidic conditions (e.g., H₂SO₄ or AlCl₃) to introduce substituents . A catalytic reduction method using transition metal-free catalysts (e.g., potassium complexes) has been reported for primary amides, achieving >95% yield by optimizing stoichiometry, solvent (toluene), and reaction time . Key conditions include temperature control (80–120°C), inert atmosphere, and purification via column chromatography.

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (–OCH₃) and methanamine (–CH₂NH₂) groups. Adamantane protons appear as distinct multiplets (δ 1.6–2.2 ppm), while methoxy resonates near δ 3.3 ppm .

- X-ray Crystallography : Resolve stereochemistry and bond angles. For example, chalconoid adamantane derivatives show planarity deviations (e.g., O–C–C–C torsion angles ~12°) . Crystal data (e.g., monoclinic system, space group P2₁/c) and refinement parameters (R factor <0.05) ensure accuracy .

Basic: What preliminary biological screening assays are recommended to assess the bioactivity of this compound?

Answer:

Initial screens should include:

- Antiviral Assays : Plaque reduction tests against influenza A or HIV-1, using Madin-Darby canine kidney (MDCK) cells or T-lymphocyte cultures, with IC₅₀ calculations .

- Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli via broth microdilution .

- Cytotoxicity Profiling : MTT assays on human fibroblasts to establish selectivity indices .

Advanced: How can researchers address discrepancies in observed vs. predicted bioactivity profiles of this compound derivatives?

Answer:

Contradictions may arise from stereochemical variations, impurities, or off-target effects. Strategies include:

- Orthogonal Analytical Validation : Re-analyze purity via HPLC-MS and elemental analysis.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl) to isolate contributing factors .

- Molecular Dynamics Simulations : Model interactions with viral neuraminidase or bacterial enzymes to identify mismatches between predicted and actual binding modes .

Advanced: What strategies improve the regioselectivity and yield in multi-step syntheses involving adamantane derivatives?

Answer:

- Directed Metalation : Use ortho-directing groups (e.g., –OMe) to control adamantane functionalization .

- Protecting Groups : Temporarily mask the methanamine group with tert-butoxycarbonyl (Boc) to prevent side reactions during methoxy introduction .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve yields by 10–15% via controlled dielectric heating .

Advanced: What in silico approaches are suitable for predicting the binding interactions of this compound with viral targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with influenza M2 proton channels or HIV protease. Focus on adamantane’s hydrophobic cavity occupancy and hydrogen bonding with methanamine .

- Pharmacophore Modeling : Define essential features (e.g., amine group for polarity, adamantane for rigidity) to screen virtual libraries for analogs .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) to rank affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。